

Rizatriptan Demonstrates Favorable Patient Preference in Migraine Treatment: A Systematic Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rizatriptan

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A comprehensive analysis of head-to-head clinical trials indicates a consistent patient preference for **rizatriptan** over several other triptans for the acute treatment of migraine. This preference is strongly associated with its rapid onset of action and efficacy in achieving pain-free status. This review synthesizes the available evidence on patient preference, efficacy, and tolerability of **rizatriptan** in comparison to other commonly prescribed triptans, providing valuable insights for researchers, clinicians, and drug development professionals.

A systematic review of the literature reveals that in direct comparison studies, a significantly greater proportion of patients expressed a preference for **rizatriptan** over sumatriptan, eletriptan, and naratriptan. While the preference for **rizatriptan** over zolmitriptan was also observed, the findings for almotriptan and frovatriptan were not statistically significant, suggesting comparable preference profiles. The most frequently cited reason for preferring **rizatriptan** was its faster speed of relief.[1][2][3][4]

Comparative Patient Preference and Efficacy

The following tables summarize the quantitative data from key head-to-head crossover trials assessing patient preference for **rizatriptan** versus other triptans.

Rizatriptan vs. Sumatriptan

Outcome	Rizatriptan 10 mg	Sumatriptan 50 mg/100 mg	p-value	Study
Patient Preference				
Preferred Rizatriptan ODT	57% (n=213)	43% (n=161)	<0.01	Loder et al.[5]
Preferred Rizatriptan	64.3% (n=245)	35.7% (n=136)	≤0.001	Pascual et al.[6][7]
Efficacy (at 2 hours)				
Pain-Free (Rizatriptan ODT vs Sumatriptan 50mg)	60%	52%	<0.01	Loder et al.[5]
Pain Relief (Rizatriptan ODT vs Sumatriptan 50mg)	58% (at 60 min)	49% (at 60 min)	<0.01	Loder et al.[5]

Rizatriptan vs. Eletriptan

Outcome	Rizatriptan 10 mg Wafer	Eletriptan 40 mg Tablet	p-value	Study
Patient Preference	61.1%	38.9%	≤0.001	Láinez et al.[8][9]
Convenience (at 2 hours)	80% (convenient/very convenient)	69% (convenient/very convenient)	≤0.001	Láinez et al.[8][9]

Rizatriptan vs. Almotriptan

Outcome	Rizatriptan 10 mg	Almotriptan 12.5 mg	p-value	Study
Patient Preference	45.5% (n=95)	54.5% (n=114)	0.1663 (NS)	Iglesias et al.[7] [10]
Reason for Preference (Fewer AEs)	-	Significantly greater proportion	-	Iglesias et al.[10]
Triptan-Associated AEs	18%	8.5%	-	Iglesias et al.[10]

Rizatriptan vs. Zolmitriptan

Outcome	Rizatriptan 10 mg	Zolmitriptan 2.5 mg	p-value	Study
Patient Preference	46.6% (in a study with multiple triptans)	33.7% (preferred other triptan)	-	Ng-Mak et al.[2]
Efficacy (Pain-Free at 2 hours)	43.2%	35.6%	0.041	Pascual et al.[11] [12]
Normal Function (at 2 hours)	45.4%	37.0%	0.025	Pascual et al.[11] [12]

Rizatriptan vs. Naratriptan

Outcome	Rizatriptan 10 mg	Naratriptan 2.5 mg	p-value	Study
Efficacy (Pain-Free at 2 hours)	44.8%	20.7%	<0.001	Bomhof et al.[13]
Normal Function (at 2 hours)	39.3%	22.6%	<0.001	Bomhof et al.[13]
Patient Satisfaction (Completely/Very Satisfied)	33%	19%	<0.01	-[14]

Rizatriptan vs. Frovatriptan

Outcome	Rizatriptan 10 mg	Frovatriptan 2.5 mg	p-value	Study
Patient Preference	45% (n=40)	38% (n=42)	NS	Tullo et al.[15]
Recurrence Rate	43%	21%	<0.001	Tullo et al.[15]
Pain-Free at 4 hours	5.6%	38.9%	0.045	Comai et al.[16]

Experimental Protocols

The majority of the cited studies employed a multicenter, randomized, open-label, two-period crossover design. The general methodology is outlined below.

1. Patient Population: Adult patients with a history of migraine with or without aura, experiencing at least one migraine attack per month, were recruited.
2. Study Design:
 - Randomization: Patients were randomly assigned to one of two treatment sequences (e.g., **Rizatriptan** then Comparator, or Comparator then **Rizatriptan**).

- Treatment Periods: Each patient treated two separate moderate to severe migraine attacks. The first attack was treated with the first assigned medication, and the second attack with the alternate medication.
- Open-Label: Both the patient and the investigator were aware of the treatment being administered.

3. Data Collection:

- Patients completed a diary for each treated attack, recording headache severity on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) at baseline and at specified time points post-dose (e.g., 30, 45, 60, 90, 120 minutes, and 24 hours).[5]
- Efficacy endpoints included pain-free status, pain relief, and functional disability.
- Adverse events were recorded throughout the study.

4. Preference Assessment:

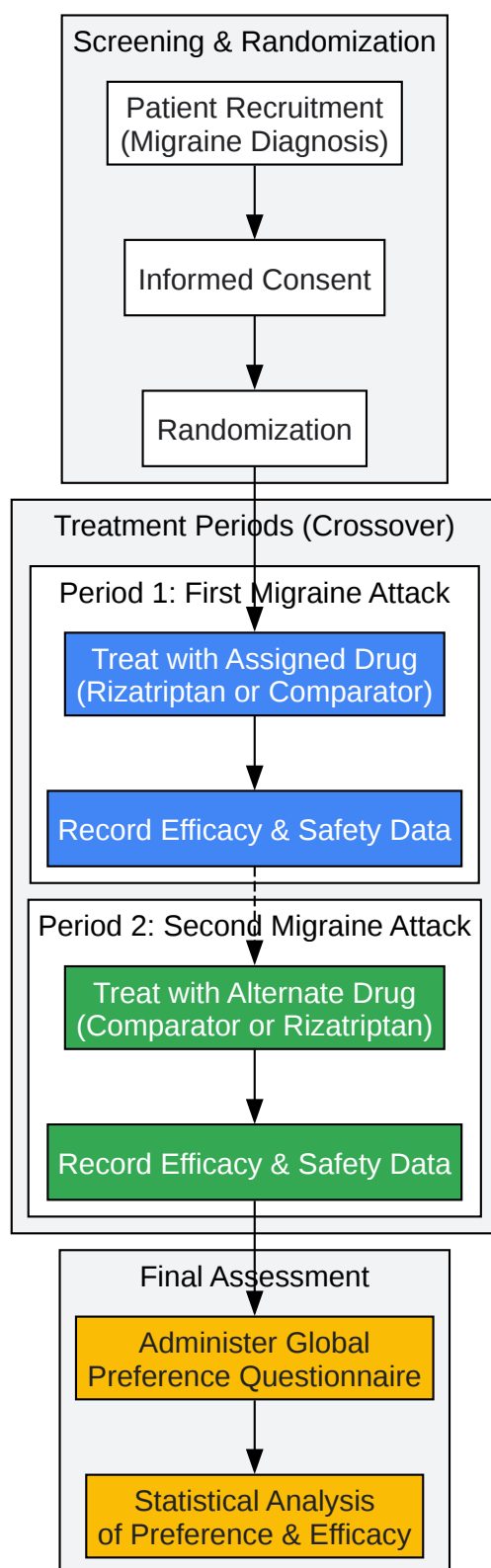
- Following the treatment of the second migraine, patients completed a validated preference questionnaire.[8][9]
- This typically involved a global preference question asking which medication they preferred, followed by questions to determine the primary reason for their preference (e.g., speed of relief, tolerability, ease of use).[5]

5. Statistical Analysis:

- The primary endpoint was the proportion of patients preferring one treatment over the other. Statistical significance was often determined using a chi-square test or similar methods.
- Secondary efficacy and safety endpoints were also analyzed using appropriate statistical tests.

Visualizing the Patient Preference Trial Workflow

The following diagram illustrates the typical workflow of the crossover patient preference studies described in this review.



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Caption: Workflow of a two-period crossover patient preference clinical trial.

Conclusion

The available evidence from head-to-head clinical trials strongly suggests a patient preference for **rizatriptan** over several other triptans, primarily driven by its rapid onset of action. While efficacy and tolerability profiles vary across comparators, the consistent theme of faster relief positions **rizatriptan** as a favorable option from the patient's perspective. These findings underscore the importance of considering patient-reported outcomes in the development and selection of acute migraine therapies. It is important to note that many of the preference trials were open-label, which could introduce bias.[1][3] Future research could explore patient preferences in double-blinded settings to further validate these findings.

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- To cite this document: BenchChem. [Rizatriptan Demonstrates Favorable Patient Preference in Migraine Treatment: A Systematic Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679398#a-systematic-review-of-patient-preference-for-rizatriptan-over-other-triptans]

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